DBCO Functionalization Activates Cytotoxicity in Organoiridium Complexes
The covalent conjugation of a DBCO moiety to an iridium(III) precursor complex induces a measurable increase in cytotoxic activity. While the parent complex Ir-I [(Cp*)Ir(4-methyl-4'-carboxy-2,2'-bipyridine)Cl]PF6 exhibits no detectable activity (IC50 > 100 μM) against A2780 human ovarian cancer cells, the DBCO-functionalized derivative Ir-II demonstrates moderate cytotoxicity under identical conditions [1]. This functionalization-dependent activity switch is a critical differentiator for applications requiring targeted cellular delivery.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Ir-II (DBCO-functionalized): Moderate cytotoxicity observed |
| Comparator Or Baseline | Ir-I (Non-functionalized parent): IC50 > 100 μM (inactive) |
| Quantified Difference | Activity switched from inactive to moderately active |
| Conditions | A2780 human ovarian cancer cell line, MTT assay |
Why This Matters
This demonstrates that the DBCO moiety is not merely an inert linker but actively modulates the biological activity of the iridium core, a key consideration for prodrug design.
- [1] Zhang, W. Y., et al. (2019). Strategies for conjugating iridium(III) anticancer complexes to targeting peptides via copper-free click chemistry. Inorganica Chimica Acta, 503, 119396. View Source
